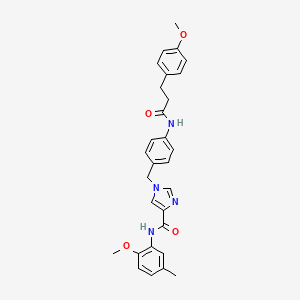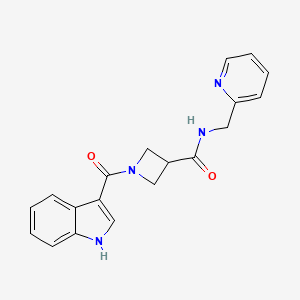
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CFOP, is a pyrimidine-based compound that has gained significant attention in scientific research. CFOP is a promising drug candidate due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and immune response. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This compound also inhibits the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Moreover, this compound has been reported to inhibit the activity of Janus kinase/signal transducer and activator of transcription signaling pathway, which is involved in immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by downregulating the expression of cyclin-dependent kinases and upregulating the expression of pro-apoptotic proteins. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In inflammation, this compound suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor-kappa B. This compound has also been reported to have immunomodulatory effects by suppressing the activity of Janus kinase/signal transducer and activator of transcription signaling pathway.
実験室実験の利点と制限
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity towards its target proteins. This compound is also relatively easy to synthesize and has good pharmacokinetic properties. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity towards normal cells.
将来の方向性
There are several future directions for N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide research. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to develop more potent and selective this compound analogs with improved pharmacokinetic properties. Moreover, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its toxicity towards normal cells. Finally, the elucidation of the crystal structure of this compound bound to its target proteins could provide valuable insights into its mechanism of action and aid in the rational design of more potent analogs.
合成法
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with 2,4-dichloro-5-fluoropyrimidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 4-hydroxytetrahydrofuran-2-one in the presence of triethylamine and acetic anhydride to yield this compound. Other methods involve the use of different starting materials and reagents, such as 4-chloro-2-fluorobenzaldehyde and ethyl 6-bromo-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
科学的研究の応用
N-(4-Chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-11-1-2-13(12(18)7-11)21-16(22)15-8-14(19-9-20-15)10-3-5-23-6-4-10/h1-2,7-10H,3-6H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCIKYAOGHAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone](/img/structure/B2427449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427450.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2427451.png)
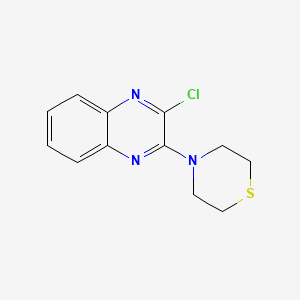
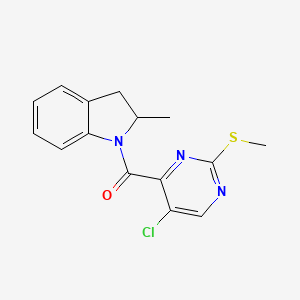
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2427454.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B2427455.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2427457.png)
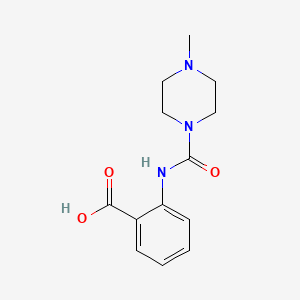
![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2427460.png)
![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)
![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)
